1-(3-Bromo-4-tert-butylbenzoyl)indoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20BrNO |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(3-bromo-4-tert-butylphenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C19H20BrNO/c1-19(2,3)15-9-8-14(12-16(15)20)18(22)21-11-10-13-6-4-5-7-17(13)21/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
SIDCKVSHGWWNKD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |
Origin of Product |
United States |
Molecular Structure Elucidation and Conformational Analysis of 1 3 Bromo 4 Tert Butylbenzoyl Indoline
Spectroscopic Characterization Techniques in Structural Confirmation
The definitive identification of 1-(3-Bromo-4-tert-butylbenzoyl)indoline relies on a combination of modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for this specific molecule is not publicly available, its expected spectral characteristics can be inferred from the analysis of its constituent parts—the indoline (B122111) scaffold and the 3-bromo-4-tert-butylbenzoyl group—and data from closely related analogues. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indoline and the substituted benzene (B151609) ring. The nine equivalent protons of the tert-butyl group would likely appear as a sharp singlet at approximately 1.3 ppm. The aromatic protons on the benzoyl ring would present as a set of multiplets in the range of 6.5–8.0 ppm. The protons of the indoline core would also have characteristic shifts, with the methylene (B1212753) protons adjacent to the nitrogen and the aromatic ring appearing as triplets. rsc.org
¹³C NMR: The carbon NMR spectrum would complement the proton data, with the tert-butyl group showing a characteristic signal for the quaternary carbon and another for the methyl carbons. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the downfield region, typical for amides. The aromatic carbons would appear in the 110-150 ppm range, with their specific shifts influenced by the bromo and tert-butyl substituents. researchgate.net
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| tert-butyl | ~1.3 | s (singlet) |
| Indoline CH₂ | ~3.0-4.2 | m (multiplet) |
| Aromatic (Indoline) | ~6.8-7.5 | m (multiplet) |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| tert-butyl (CH₃) | ~31 |
| tert-butyl (quaternary C) | ~35 |
| Indoline (CH₂) | ~28, 52 |
| Aromatic & C-Br | ~115-155 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to its exact mass. The fragmentation pattern is expected to be characteristic of N-acylindolines and substituted benzoyl compounds. scirp.orgnih.gov A common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z corresponding to [C₁₁H₁₂BrO]⁺) and an indoline radical cation. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. rsc.orgresearchgate.net Characteristic absorptions for the aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl and indoline methylene groups would appear just below 3000 cm⁻¹. libretexts.org The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm⁻¹). youtube.comspectroscopyonline.comdtic.mil
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3030-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Amide C=O Stretch | 1650-1680 |
Theoretical Conformational Analysis and Energy Minimization Studies
Computational chemistry provides valuable insights into the three-dimensional structure and conformational preferences of molecules. For this compound, theoretical conformational analysis and energy minimization studies can predict the most stable arrangement of its atoms in space.
Energy minimization calculations would likely reveal the preferred orientation of the 3-bromo-4-tert-butylbenzoyl group relative to the indoline ring system. These calculations help in understanding the steric and electronic interactions that govern the molecular geometry. For instance, steric hindrance between the substituents on the benzoyl ring and the indoline moiety could favor a non-planar arrangement. The results of such computational studies can be correlated with experimental data from NMR (e.g., through-space interactions observed in NOESY experiments) and X-ray crystallography to provide a validated conformational model.
Crystallographic Studies of Related Indoline Derivatives for Structural Insights
While a crystal structure for this compound has not been reported, the analysis of crystallographic data from related N-acylindoline derivatives provides a solid foundation for understanding its likely solid-state structure. researchgate.netnih.govmdpi.com X-ray diffraction studies on similar compounds reveal key structural parameters such as bond lengths, bond angles, and torsion angles. mdpi.com
In known crystal structures of N-acylindolines, the amide bond typically adopts a planar or near-planar geometry. researchgate.net The indoline ring itself is generally found in an envelope or twisted conformation. The orientation of the N-acyl group with respect to the indoline nucleus is influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govmdpi.com
Structure Activity Relationship Sar Studies of 1 3 Bromo 4 Tert Butylbenzoyl Indoline and Its Analogs
Influence of the Indoline (B122111) Ring System on Molecular Recognition and Biological Response
The indoline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a five-membered pyrrole (B145914) ring, is recognized as a "privileged" structure in drug discovery. nih.gov Its three-dimensional shape and electronic properties allow it to interact with a wide variety of biological targets. nih.gov The indoline ring system's significance in molecular recognition stems from several key features:
Versatile Pharmacophore: The indole (B1671886) structure, the parent of indoline, is known to interact with numerous receptors, contributing to a broad spectrum of biological activities. nih.gov The fusion of a benzene and pyrrole ring creates a system with specific electronic and steric characteristics that are conducive to effective binding with molecular targets. nih.gov
Hydrogen Bonding Capability: The nitrogen atom within the indoline ring can act as a hydrogen bond acceptor or donor, a crucial feature for anchoring a ligand to its biological target. nih.gov Studies on related indole derivatives have shown that the ability to form hydrogen bonds or polar interactions is key to their pharmacological effects. nih.gov
Hydrophobic and Aromatic Interactions: The fused benzene ring provides a surface for hydrophobic and π-stacking interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov These interactions are fundamental to the stability of the ligand-receptor complex.
Structural Rigidity and Conformation: The rigid nature of the bicyclic indoline system reduces the conformational flexibility of the molecule compared to more linear structures. This pre-organization can lower the entropic penalty upon binding to a receptor, potentially increasing binding affinity. However, the saturation of the five-membered ring in indoline (compared to indole) provides a more three-dimensional geometry, which can be critical for fitting into specific binding pockets. Studies on indole-imidazole derivatives have revealed that substitutions on the ring can significantly impact molecular conformation and, consequently, biological activity. nih.gov
In SAR studies of related tricyclic indoline compounds, modifications to the indoline ring have demonstrated a significant impact on activity. For instance, the introduction of a halogen at the 7-position of the indoline ring was found to slightly improve activity and reduce toxicity in certain resistance-modifying agents. nih.gov This highlights the sensitivity of the biological response to even minor changes in the indoline core.
Impact of the Benzoyl Moiety at the N1 Position
The attachment of a benzoyl group to the nitrogen atom (N1) of the indoline ring introduces a critical set of interactions and conformational properties that significantly modulate the molecule's activity.
The carbonyl group (C=O) of the benzoyl moiety is a key pharmacophoric feature, primarily acting as a hydrogen bond acceptor. This interaction is one of the most common and important non-covalent bonds in protein-ligand recognition, helping to orient the ligand within the binding site and contributing significantly to binding affinity. libretexts.orgnih.gov
The oxygen atom of the carbonyl group possesses lone pairs of electrons, making it an effective hydrogen bond acceptor for interactions with hydrogen bond donor residues in a protein, such as the amide protons of the protein backbone or the side chains of amino acids like arginine, histidine, or lysine. In a study of chemokine receptor antagonists, the carbonyl groups of ligands were identified as forming key hydrogen bonds within the receptor's binding pocket. acs.org The synergistic effect of a ligand-to-metal σ-donation and a metal-to-ligand π-back donation is a hallmark of metal-carbonyl interactions, showcasing the carbonyl group's versatile electronic nature. libretexts.org
The bond connecting the benzoyl group to the indoline nitrogen allows for rotational freedom. The resulting torsional angle determines the three-dimensional orientation of the benzoyl ring relative to the indoline system. This conformation can have a profound impact on binding affinity, as it dictates how well the molecule fits into its target binding site. osu.edu
The concept of "conformational selection" suggests that a ligand may bind to a pre-existing conformation of a receptor. osu.edunih.gov The flexibility of the benzoyl group allows the molecule to adopt a low-energy conformation that is complementary to the target's binding pocket. However, excessive flexibility can be detrimental, leading to a significant entropic cost upon binding. wikipedia.org Therefore, a balance between rigidity and flexibility is often optimal for high-affinity binding. wikipedia.org Studies on macrocycles have shown that even minor modifications can shift the conformational ensemble, favoring or disfavoring specific conformations that lead to significant changes in binding affinity. d-nb.info The restriction of this conformational freedom, for instance through the introduction of bulky substituents or by incorporating the group into a more rigid ring system, is a common strategy in drug design to lock the molecule in its bioactive conformation.
Steric and Electronic Effects of the 3-Bromo and 4-tert-Butyl Substituents on the Benzoyl Ring
The specific substitution pattern on the benzoyl ring—a bromine atom at position 3 and a tert-butyl group at position 4—is critical for fine-tuning the electronic and steric properties of the ligand, which in turn affects its interaction with the target.
The placement of substituents on an aromatic ring is rarely arbitrary, as their position dictates their electronic influence (through resonance and inductive effects) and steric profile.
Bromo Substituent (Position 3): A bromine atom at the meta-position (C3) primarily exerts an electron-withdrawing inductive effect due to its high electronegativity. This can influence the electron density of the carbonyl group, potentially modulating its hydrogen bonding strength. Halogen atoms can also participate in specific, favorable interactions known as halogen bonds, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom on the receptor. The incorporation of chlorine or bromine into aromatic rings has been shown to enhance the antimicrobial properties of compounds by increasing their lipophilicity. acs.org
tert-Butyl Substituent (Position 4): An alkyl group, such as a tert-butyl group, at the para-position (C4) is generally considered to be electron-donating through an inductive effect and hyperconjugation. nih.gov This can influence the electronic character of the entire benzoyl ring.
The relative positioning of these groups is crucial. For example, moving the bromo or tert-butyl group to the ortho-position (C2) would introduce significant steric hindrance, likely forcing the benzoyl ring to rotate out of planarity with the indoline amide bond, drastically altering the molecule's shape and its ability to bind. nih.gov Studies on substituted anilines have shown that steric effects from ortho substituents can significantly influence reactivity and molecular conformation. nih.gov
Table 1: Influence of Substituent Position on Aromatic Ring Interactions
| Substituent Position | Primary Electronic Effect | Primary Steric Effect | Potential Impact on Binding |
| Ortho (C2) | Inductive/Resonance | High | Can force rotation of the benzoyl ring, disrupting coplanarity and optimal binding pose. |
| Meta (C3) | Primarily Inductive | Moderate | Modulates electronics of the carbonyl group; can participate in specific interactions like halogen bonding. |
| Para (C4) | Inductive/Resonance | Low | Influences overall ring electronics; can interact with specific pockets without causing major steric clashes. |
The tert-butyl group is a large, bulky, and highly lipophilic (hydrophobic) moiety. Its primary role in SAR is often to engage in favorable hydrophobic interactions with nonpolar pockets in a receptor. acs.orgnih.gov
Binding to Hydrophobic Pockets: Many protein binding sites feature hydrophobic pockets lined with amino acid residues such as leucine, isoleucine, valine, and phenylalanine. The tert-butyl group is ideally suited to fit into these pockets, displacing water molecules and leading to a favorable entropic gain that contributes significantly to binding affinity. researchgate.netrsc.org The value of such hydrophobic interactions in improving inhibitor affinity and selectivity is a well-recognized principle in drug design. nih.gov
Van der Waals Contacts: The large surface area of the tert-butyl group allows for numerous van der Waals contacts with the receptor surface, further stabilizing the ligand-receptor complex.
Steric Influence: The bulkiness of the tert-butyl group can also serve a steric role, orienting the rest of the molecule within the binding site or preventing binding in an unproductive orientation. However, its large size can also lead to steric clashes if the binding pocket is not large enough to accommodate it, which would decrease binding affinity. The steric effects of substituents can be more influential than their electronic effects in some molecular systems. researchgate.net
The combination of the specific electronic modulation by the 3-bromo substituent and the strong hydrophobic anchoring provided by the 4-tert-butyl group likely creates a unique interaction profile that is key to the biological activity of 1-(3-bromo-4-tert-butylbenzoyl)indoline.
Structure-Affinity Relationships for Specific Molecular Targets
The unique structural architecture of this compound, which combines a substituted benzoyl moiety with an indoline nucleus, presents a compelling scaffold for exploring interactions with various biological targets. While comprehensive structure-activity relationship (SAR) studies specifically for this compound are not extensively documented in publicly available literature, analysis of SAR data from analogous indoline and benzoyl-containing compounds provides significant insights into the potential molecular interactions and the influence of specific structural modifications on biological activity. These studies, targeting a range of proteins from enzymes to receptors, underscore the versatility of the indoline and benzoyl motifs in medicinal chemistry.
Insights from Indoline and Benzoyl Analog Studies
Research into various classes of indoline and benzoyl derivatives has revealed key structural features that govern their affinity for specific molecular targets. These findings can be extrapolated to hypothesize the SAR of this compound and guide the design of future analogs with enhanced potency and selectivity.
One area of significant research has been on indolin-2-one analogs as multi-targeted kinase inhibitors, particularly targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial in cancer progression. A study on a series of indolin-2-one analogues revealed that specific substitutions are critical for potent in vitro activity and in vivo efficacy. For instance, compound 3b from this series, which incorporates a distinct substitution pattern, was found to be a potent inhibitor of VEGFR-2, VEGFR-3, FLT3, Ret, and PDGFR-β kinases, while showing minimal activity against VEGFR-1. nih.gov This highlights the principle that subtle changes to the substituent groups on the indoline core can dramatically alter the kinase selectivity profile. nih.gov The in vivo investigation of these indolin-2-one analogs demonstrated that compound 3b could significantly inhibit tumor growth in xenograft models without notable toxicity, underscoring the therapeutic potential of this scaffold. nih.gov
Furthermore, the synthesis and biological evaluation of 1-benzoyl-3-bromoacetyl indoles as antimicrobial and anticancer agents have provided valuable SAR data. In one study, derivatives such as 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones (11a, b ) and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines (15a, b ) demonstrated significant activity against various bacterial strains. nih.gov Notably, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) (12a ) showed potent efficacy against ovarian cancer xenografts. nih.gov These results indicate that the nature of the substituent at the 3-position of the indole ring, in conjunction with the 1-benzoyl group, plays a pivotal role in determining the spectrum of biological activity.
The table below summarizes the structure-affinity relationships for analogs related to this compound, highlighting the impact of structural modifications on their activity against specific molecular targets.
| Compound/Analog Class | Molecular Target(s) | Key Structural Features & SAR Insights | Reference |
| Indolin-2-one analogs | VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β | Substitutions on the indoline ring are critical for kinase selectivity and potency. Compound 3b showed high efficacy and selectivity. | nih.gov |
| Bisindole derivatives | HIV-1 gp41 | The linkage position between indole rings significantly impacts antiviral activity. A 6-6' linkage was optimal for potent inhibition. | nih.gov |
| 1-Benzoyl-3-heterocyclic indoles | Bacteria (P. aeruginosa, B. cereus, S. aureus), C. albicans, Ovarian Cancer Cells | Substituents at the 3-position of the indole ring are crucial for antimicrobial and anticancer activity. | nih.gov |
| Indoline derivatives | CDGSH iron sulfur domain 2 (Cisd2) | Specific indoline derivatives were identified as potent activators of Cisd2, a protein implicated in nonalcoholic fatty liver disease. | nih.gov |
These examples from related compound classes strongly suggest that the 3-bromo and 4-tert-butyl substitutions on the benzoyl ring of this compound are likely to be critical determinants of its biological activity. The bromine atom, with its electron-withdrawing properties and potential for halogen bonding, and the bulky, lipophilic tert-butyl group can significantly influence the compound's binding affinity and selectivity for a given molecular target. Future SAR studies focusing on the systematic modification of both the benzoyl and indoline moieties of this specific scaffold are warranted to fully elucidate its therapeutic potential.
In Vitro Biological Activity and Mechanistic Investigations of 1 3 Bromo 4 Tert Butylbenzoyl Indoline Analogs
Receptor Binding and Modulation Mechanisms
The interaction of 1-(3-Bromo-4-tert-butylbenzoyl)indoline analogs with various receptor families has been a subject of scientific inquiry, revealing potential modulatory effects across different signaling pathways.
Serotonin (B10506) Receptors (e.g., 5-HT3, 5-HT7) Binding Profiles and Allosteric Modulation
The serotonin receptors, a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels, are crucial for regulating a wide array of physiological and psychological processes. nih.govnih.gov The 5-HT3 receptor is a ligand-gated ion channel, while the 5-HT7 receptor is a GPCR positively coupled to adenylyl cyclase. nih.gov
While direct binding data for this compound on serotonin receptors is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of related indole-containing compounds provide insights. For instance, N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides with an indole (B1671886) moiety have been investigated for their 5-HT3 receptor antagonistic activity. cncb.ac.cn The replacement of a benzamide (B126) with a 1H-indazole-3-carboxamide, another bicyclic aromatic system, significantly enhanced potency, suggesting the nature of the bicyclic core is critical for high-affinity binding. cncb.ac.cn
Regarding the 5-HT7 receptor, allosteric modulation by various molecules has been reported, though specific data for this compound is not available. The 5-HT7 receptor's activity can be modulated by allosteric ligands that bind to a site distinct from the orthosteric site for serotonin. nih.gov This can lead to changes in agonist affinity or efficacy.
| Receptor | Analog Class | Observed Effect | Reference |
| 5-HT3 | N-(hexahydro-1H-1,4-diazepin-6-yl)carboxamides | Antagonistic activity | cncb.ac.cn |
| 5-HT7 | General | Subject to allosteric modulation | nih.gov |
GABAA Receptor Interactions and Modulatory Effects
The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that can be allosterically modulated by a variety of compounds, including benzodiazepines and barbiturates. nih.gov These modulators typically bind to sites on the receptor complex that are distinct from the GABA binding site, enhancing the receptor's response to GABA and leading to increased chloride ion influx and neuronal hyperpolarization. nih.gov
While specific studies on this compound are not prominent, the general class of indole derivatives has been explored for their interaction with GABA-A receptors. The modulatory effects are highly dependent on the specific substitution patterns on the indole ring and the nature of the groups attached to it.
| Receptor | Modulator Class | Mechanism of Action | Reference |
| GABA-A | Barbiturates | Potentiate GABA-induced currents | nih.gov |
| GABA-A | General Modulators | Allosteric modulation | nih.gov |
Nuclear Receptor (e.g., NR4A1, NR4A2) Ligand Activity and Agonism/Antagonism Mechanisms
The nuclear receptor subfamily 4 group A (NR4A), which includes NR4A1 (Nur77) and NR4A2 (Nurr1), are orphan nuclear receptors that play significant roles in cellular homeostasis, proliferation, and apoptosis. nih.gov Unlike typical nuclear receptors, the NR4A family has a ligand-binding domain that is largely occupied by bulky amino acid side chains, suggesting a ligand-independent mode of activation. nih.govum.es However, several small molecules, including bis-indole derivatives, have been identified as modulators of NR4A activity. um.es
Studies on bis-indole derived compounds (C-DIMs) have shown that they can act as ligands for both NR4A1 and NR4A2. um.esnih.govbiorxiv.org These compounds often exhibit inverse agonist activity, inhibiting the pro-oncogenic functions of these receptors in certain cancer cell lines. um.es Although direct binding data for this compound is not available, the structural similarity of its core to moieties found in other NR4A ligands suggests it could potentially interact with these receptors. The specific substitutions on the benzoyl and indoline (B122111) rings would be critical in determining the nature of this interaction, be it agonistic or antagonistic.
| Receptor | Ligand Class | Observed Effect | Reference |
| NR4A1/NR4A2 | Bis-indole derivatives (C-DIMs) | Inverse agonism | um.es |
| NR4A2 (Nurr1) | Various small molecules | Direct binding or no binding | nih.gov |
Orexin (B13118510) Receptor Ligand Activity and Modulation
Orexin-1 (OX1) and orexin-2 (OX2) receptors are G protein-coupled receptors that are central to the regulation of arousal, wakefulness, and appetite. nih.gov The development of antagonists for these receptors has been a significant area of research for the treatment of insomnia.
While specific data for this compound is not found in the reviewed literature, the indoline scaffold is a feature in some orexin receptor antagonists. The discovery of selective OX1 antagonists has been a key goal to investigate the specific physiological roles of this receptor subtype. nih.gov The nature of the substituents on the core scaffold plays a crucial role in determining the potency and selectivity of these antagonists.
| Receptor | Ligand Type | Therapeutic Area | Reference |
| OX1/OX2 | Antagonists | Insomnia | nih.gov |
| OX1 | Selective Antagonists | Research tools | nih.gov |
Glutamate (B1630785) Receptor (e.g., GluK2) Non-Competitive Antagonism
Kainate receptors, a subtype of ionotropic glutamate receptors, are involved in synaptic transmission and plasticity. nih.gov The GluK2 subunit is of particular interest in the study of various neurological conditions. Non-competitive antagonists of kainate receptors are considered to have therapeutic potential as they may offer a better tolerability profile compared to competitive antagonists. nih.gov
Research has identified indole derivatives as non-competitive antagonists of the GluK2 receptor. nih.gov These compounds are thought to bind to an allosteric site, thereby modulating the receptor's function without directly competing with the endogenous ligand, glutamate. The specific substitutions on the indole ring are critical for this activity.
| Receptor | Ligand Class | Mechanism of Action | Reference |
| GluK2 | Indole derivatives | Non-competitive antagonism | nih.gov |
Enzyme Inhibition and Activation Mechanisms
The potential for this compound and its analogs to interact with various enzymes is an area of interest, although specific data is limited. One study investigated the inhibition of carboxylesterases by isatins (indole-2,3-diones), which share a core indole structure. nih.gov This research demonstrated that the inhibitory potency of isatin (B1672199) compounds was related to their hydrophobicity. nih.gov While this compound is not an isatin, this suggests that the lipophilic bromo and tert-butyl substituents could influence its interaction with hydrophobic binding pockets of enzymes.
| Enzyme Family | Inhibitor Class | Key Finding | Reference |
| Carboxylesterases | Isatins (Indole-2,3-diones) | Inhibitory potency correlates with hydrophobicity | nih.gov |
Tyrosinase Inhibition Mechanisms
A comprehensive review of the scientific literature did not yield specific data on the tyrosinase inhibitory activity of this compound or its direct analogs. While some studies have explored various substituted benzaldehydes and other indole-containing compounds as tyrosinase inhibitors, specific kinetic data, including IC50 values and inhibition mechanisms for the compound , are not available. researchgate.netresearchgate.netresearchgate.netnih.govnih.govmdpi.commdpi.comnih.govnih.govmdpi.com For instance, studies on (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one have shown tyrosinase inhibition, but this compound is structurally distinct from the benzoylindoline core of the subject molecule. nih.gov
Table 1: Tyrosinase Inhibition Data for this compound Analogs
| Compound | Target Enzyme | IC50 Value | Inhibition Mechanism |
|---|
Cyclooxygenase (COX) Isoenzyme Selectivity and Inhibition Pathways
There is currently no specific information available in the scientific literature regarding the in vitro inhibitory activity of this compound or its analogs on cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). Research on other heterocyclic compounds as COX inhibitors exists, but data directly pertaining to the specified benzoylindoline structure, including IC50 values and selectivity ratios, has not been reported. researchgate.netnih.govnih.govresearchgate.netnih.govnih.govmdpi.com
Table 2: Cyclooxygenase (COX) Inhibition Data for this compound Analogs
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
|---|
Tyrosine Kinase Inhibition Mechanisms (e.g., VEGFR, PDGFR, KIT, FLT3)
Specific in vitro data on the inhibition of tyrosine kinases such as VEGFR, PDGFR, KIT, and FLT3 by this compound or its direct analogs are not available in the current body of scientific literature. While indole-based scaffolds are common in tyrosine kinase inhibitors, detailed mechanistic studies and inhibitory concentrations for this particular compound have not been published. mdpi.comnih.govnih.govnih.govnih.govnih.govmdpi.com
Table 3: Tyrosine Kinase Inhibition Data for this compound Analogs
| Compound | Target Kinase | IC50 Value |
|---|---|---|
| This compound | VEGFR | No data available |
| This compound | PDGFR | No data available |
| This compound | KIT | No data available |
Sirtuin (SIRT1) Enzyme Inhibition
A thorough search of scientific databases did not reveal any specific studies on the in vitro inhibition of the SIRT1 enzyme by this compound or its analogs. While the broader class of sirtuin inhibitors is an active area of research, and some structure-activity relationships for other benzamide-containing molecules have been explored, no data on the potency or mechanism of action for the specified compound is currently available. nih.govnih.govresearchgate.net
Table 4: Sirtuin (SIRT1) Inhibition Data for this compound Analogs
| Compound | Target Enzyme | IC50 Value | Inhibition Mechanism |
|---|
Acetylcholinesterase (AChE) and BACE 1 Inhibition
There is no specific experimental data in the scientific literature concerning the in vitro inhibitory effects of this compound or its analogs on acetylcholinesterase (AChE) or beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). While the development of dual inhibitors for these enzymes is a strategy in Alzheimer's disease research, studies have focused on other chemical scaffolds. nih.govmdpi.comnih.govresearchgate.netmdpi.com
Table 5: AChE and BACE 1 Inhibition Data for this compound Analogs
| Compound | AChE IC50 | BACE 1 IC50 |
|---|
Modulation of Cellular Transport Systems
ABCG2 Efflux Pump Reversal Mechanisms
Analogs of this compound, specifically benzoyl indoles, have been identified as effective reversal agents for multidrug resistance (MDR) mediated by the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP). nih.govnih.gov This resistance is a significant challenge in cancer chemotherapy, as ABCG2 can efflux a wide range of anticancer drugs, reducing their intracellular concentration and efficacy. mdpi.commdpi.com
Mechanistic studies have revealed that certain benzoyl indoles can reverse ABCG2-mediated MDR without altering the expression level or cellular localization of the ABCG2 protein. nih.gov Instead, these compounds appear to function by directly interacting with the transporter. One key mechanism is the stimulation of the ABCG2 ATPase activity. nih.govnih.govresearchgate.net For example, a monobenzoyl indole analog (compound 8 in a referenced study) and a bisbenzoyl indole analog (compound 2) were shown to significantly stimulate the ATP hydrolysis of the ABCG2 transporter in a concentration-dependent manner. nih.govnih.gov This suggests that these compounds act as competitive substrates for the ABCG2 transporter, thereby blocking the efflux of co-administered anticancer drugs. nih.govnih.gov
The monobenzoyl indole analog stimulated the basal ATPase activity by up to 2.03-fold, with a concentration of 0.75 μM required for 50% of the maximal stimulation. nih.gov The bisbenzoyl indole analog showed an even greater effect, with a maximal stimulation of 3.01-fold and a concentration of 0.21 μM for 50% of maximal stimulation. nih.gov By acting as competitive substrates, these benzoyl indoline analogs effectively occupy the drug-binding sites of the ABCG2 transporter, thus preventing the efflux of chemotherapeutic agents and restoring their cytotoxic effects in resistant cancer cells. nih.govnih.gov
Table 6: ABCG2 Efflux Pump Modulation by Benzoylindoline Analogs
| Compound Analog | Effect on ABCG2 | Mechanism of Action |
|---|---|---|
| Monobenzoyl indole | Reversal of MDR | Competitive substrate, stimulation of ATPase activity. nih.govnih.gov |
Investigation of Cellular Signaling Pathways and Molecular Mechanisms of Action (at a molecular level)
Extensive literature review reveals a significant body of research on the anticancer properties of various indole derivatives. These studies highlight the potential of the indole scaffold as a pharmacophore in the development of novel therapeutic agents. However, specific experimental data on the biological activity and molecular mechanisms of "this compound" are not publicly available. The following sections discuss the established mechanisms of action for structurally related indole analogs, providing a scientifically grounded framework for the potential activities of the target compound.
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. While direct studies on this compound are absent, research on other substituted indole derivatives has consistently demonstrated their ability to trigger apoptotic pathways in cancer cells.
For instance, studies on brominated indole derivatives isolated from marine organisms, such as 6-bromoisatin (B21408) from Dicathais orbita, have shown significant pro-apoptotic effects in colorectal cancer cell lines. These effects are mediated through the activation of caspases, key executioner proteins in the apoptotic cascade. One study reported that a fraction containing 6-bromoisatin induced apoptosis in 77.6% of HT29 cells.
Furthermore, synthetic indole analogs have been designed to target various components of the apoptotic machinery. For example, a novel indole ethyl isothiocyanate analog, 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), was found to induce significant chromatin condensation and DNA fragmentation in nervous system cancer cells, which are characteristic features of apoptosis. Mechanistic investigations revealed that NB7M treatment led to the cleavage of procaspase-3 and PARP-1, crucial events in the execution phase of apoptosis.
The general mechanism for many indole-based compounds involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. By altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, these compounds can promote the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.
Table 1: Apoptotic Activity of Selected Indole Analogs (Note: Data for this compound is not available. The table presents data for related compounds to illustrate potential mechanisms.)
| Compound/Analog | Cell Line | Observed Effect | Molecular Mechanism |
| 6-Bromoisatin | HT29 (Colorectal Cancer) | Induction of apoptosis in 77.6% of cells. | Activation of caspases. |
| NB7M | SMS-KCNR (Neuroblastoma) | Chromatin condensation, DNA fragmentation. | Cleavage of procaspase-3 and PARP-1. |
Cell Cycle Regulation Mechanisms
In addition to inducing apoptosis, many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and preventing cell proliferation. Various indole derivatives have been shown to arrest cancer cells at different phases of the cell cycle.
For example, the aforementioned 6-bromoisatin was found to cause cell cycle arrest at the G2/M phase in HT29 colorectal cancer cells, with 25.7% of cells accumulating in this phase. Similarly, the synthetic indole derivative NB7M induced S-phase arrest in SMS-KCNR neuroblastoma cells and G1-phase arrest in SH-SY5Y neuroblastoma cells.
The molecular mechanisms underlying cell cycle arrest by indole analogs often involve the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, some indole compounds have been shown to downregulate the expression of cyclins such as cyclin D1 and cyclin B1, and their associated CDKs (CDK4/6 and CDK1, respectively), which are critical for the G1/S and G2/M transitions. Conversely, an upregulation of CDK inhibitors (CKIs) like p21 and p27 can also mediate cell cycle arrest.
Table 2: Cell Cycle Regulation by Selected Indole Analogs (Note: Data for this compound is not available. The table presents data for related compounds to illustrate potential mechanisms.)
| Compound/Analog | Cell Line | Phase of Cell Cycle Arrest | Molecular Mechanism |
| 6-Bromoisatin | HT29 (Colorectal Cancer) | G2/M Phase | Not specified in available abstracts. |
| NB7M | SMS-KCNR (Neuroblastoma) | S Phase | Not specified in available abstracts. |
| NB7M | SH-SY5Y (Neuroblastoma) | G1 Phase | Not specified in available abstracts. |
Immunomodulatory Mechanisms (e.g., RORγ agonism for cancer immunity)
The modulation of the immune system, particularly the activation of anticancer immune responses, represents a promising strategy in cancer therapy. The retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a key therapeutic target in immuno-oncology. RORγ is a nuclear receptor that plays a critical role in the differentiation and function of Th17 cells, a subset of T helper cells implicated in antitumor immunity.
While there is no direct evidence of this compound acting as a RORγ agonist, the indole scaffold is present in some known RORγ modulators. Synthetic small-molecule RORγ agonists have been shown to enhance the body's immune response against tumors through multiple mechanisms. These include:
Enhancing Th17 cell function: RORγ agonists can increase the production of pro-inflammatory cytokines such as IL-17 by Th17 cells, which can contribute to tumor rejection.
Boosting cytotoxic T lymphocyte (CTL) activity: They can promote the activity of cytotoxic T lymphocytes, which are responsible for directly killing cancer cells.
Overcoming immunosuppression: RORγ agonists may help to counteract the immunosuppressive tumor microenvironment, for example, by reducing the number and function of regulatory T cells (Tregs).
The potential for an indoline-containing molecule like this compound to act as a RORγ agonist would depend on its specific three-dimensional structure and its ability to bind to the ligand-binding domain of the RORγ receptor. Molecular modeling and in vitro binding assays would be necessary to determine any such activity.
Future Research Directions and Unexplored Avenues for 1 3 Bromo 4 Tert Butylbenzoyl Indoline Analogs
Identification of Novel Molecular Targets for Indoline-Benzoyl Scaffolds
The indole (B1671886) and indoline (B122111) frameworks are known to interact with a wide array of biological targets, including enzymes, receptors, and transport proteins. eurekaselect.comnih.gov For instance, different benzoyl indoles have been investigated as reversal agents for ABCG2-mediated multidrug resistance in cancer, acting as competitive substrates for the transporter. nih.gov However, the full therapeutic potential of the indoline-benzoyl scaffold remains largely untapped. Future research should systematically explore its interactions with novel and challenging classes of molecular targets.
A primary area of investigation should be protein-protein interactions (PPIs). The defined three-dimensional structure of the indoline-benzoyl core could serve as a rigid scaffold to present functional groups in precise orientations, enabling the disruption of key PPIs involved in diseases like cancer and autoimmune disorders. Another promising area is the exploration of epigenetic targets, such as bromodomain-containing proteins or histone methyltransferases, where the benzoyl moiety could mimic endogenous ligands or occupy specific binding pockets. Furthermore, given the prevalence of indole derivatives as kinase inhibitors, a focused effort to screen indoline-benzoyl analogs against diverse kinase families, particularly those implicated in inflammatory and proliferative diseases, is warranted. The inherent lipophilicity and structural features also suggest potential activity at G-protein coupled receptors (GPCRs) or ion channels, avenues that remain to be explored. nih.gov
Potential Novel Molecular Targets for Indoline-Benzoyl Analogs
| Target Class | Rationale for Exploration | Potential Therapeutic Area | Example Targets |
|---|---|---|---|
| Protein-Protein Interactions (PPIs) | Rigid scaffold can disrupt interaction surfaces. | Oncology, Immunology | p53-MDM2, Bcl-2 family proteins |
| Epigenetic Modulators | Benzoyl group can act as a ligand mimic. | Oncology, Inflammatory Diseases | BRD4, EZH2 |
| Atypical Kinases | Established precedent for indole-based kinase inhibitors. | Oncology, Neurological Disorders | TRIB3, PINK1 |
| ATP-Binding Cassette (ABC) Transporters | Known activity of benzoyl indoles against ABCG2. nih.gov | Oncology (Multidrug Resistance) | ABCB1 (P-gp), ABCC1 (MRP1) |
| Nuclear Receptors | Lipophilic scaffold may interact with ligand-binding domains. | Metabolic Diseases, Endocrinology | FXR, LXR, RORγt |
Development of Advanced Synthetic Routes for Complex Indoline Analogs
To effectively probe these novel biological targets, the generation of structurally diverse and complex chemical libraries is essential. Traditional synthetic methods often limit modifications to simple substitutions on the aromatic rings or the indoline nitrogen. Future work must embrace advanced synthetic strategies to access novel chemical space. rsc.org
Modern transition-metal-catalyzed reactions, such as C-H activation, offer a powerful tool for late-stage functionalization of the indoline and benzoyl cores, allowing for the introduction of diverse substituents without requiring de novo synthesis. organic-chemistry.org Diversity-oriented synthesis (DOS) strategies, branching from a common indoline-benzoyl intermediate, could rapidly generate libraries of compounds with significant skeletal variations. nih.gov Furthermore, the development of stereoselective methods to control the chirality of substituted indolines would be crucial for probing the stereochemical requirements of biological targets. Techniques like photocatalysis and electrochemistry are also emerging as powerful methods for forging complex bonds under mild conditions, enabling the synthesis of previously inaccessible analogs. organic-chemistry.orgorganic-chemistry.org
Advanced Synthetic Methodologies for Indoline Analog Development
| Synthetic Strategy | Description | Potential Application for Indoline-Benzoyl Analogs | Reference |
|---|---|---|---|
| C-H Activation/Functionalization | Directly converts C-H bonds to C-C or C-heteroatom bonds, minimizing pre-functionalization steps. | Late-stage diversification of the indoline and benzoyl aromatic rings. | organic-chemistry.org |
| Diversity-Oriented Synthesis (DOS) | Creates structurally diverse molecules from a common starting material through divergent reaction pathways. | Rapid generation of a library with varied ring systems and stereochemistry. | nih.gov |
| Asymmetric Catalysis | Controls the formation of specific stereoisomers, crucial for biological activity. | Synthesis of enantiopure indolines with substituents at C2 or C3. | organic-chemistry.org |
| Photoredox Catalysis | Uses light to initiate redox cycles, enabling unique and mild chemical transformations. | Radical-based functionalizations and cross-coupling reactions under gentle conditions. | organic-chemistry.org |
| Flow Chemistry | Performs reactions in continuous-flow reactors, offering better control, safety, and scalability. | Safe handling of hazardous reagents and efficient library production. | nih.gov |
Integration of Multi-Omics Data with Computational Predictions for Comprehensive Biological Understanding
To decipher the complex biological effects of novel indoline-benzoyl analogs, a shift from single-endpoint assays to a systems-level understanding is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of a compound's impact on cellular networks. nih.gov This approach is critical for mechanism-of-action deconvolution, biomarker discovery, and predicting clinical translatability. nih.govki.se
A proposed workflow would involve treating panels of cancer cell lines with lead indoline-benzoyl analogs and generating comprehensive multi-omics datasets. Computational algorithms can then integrate this data to identify perturbed pathways, predict compound sensitivity based on the genetic background of the cells, and build predictive models of drug response. nih.gov For example, transcriptomic data (RNA-seq) can reveal gene expression signatures indicative of a specific pathway being targeted, while proteomics can confirm changes in protein levels and post-translational modifications. Metabolomics can uncover shifts in cellular metabolism, providing further clues about the compound's effects. These rich datasets, when combined with computational tools and machine learning, can accelerate the identification of the most promising compounds and their intended biological targets. researchgate.net
Hypothetical Multi-Omics Workflow for Indoline-Benzoyl Analogs
| Omics Layer | Technology | Information Gained | Key Objective |
|---|---|---|---|
| Genomics | Whole Exome/Genome Sequencing | Baseline genetic mutations and copy number variations in cell lines. | Identify predictive biomarkers of sensitivity/resistance. |
| Transcriptomics | RNA-Sequencing | Changes in gene expression following compound treatment. | Elucidate mechanism of action and perturbed pathways. |
| Proteomics | Mass Spectrometry (e.g., SWATH/DIA) | Changes in protein abundance and post-translational modifications. | Confirm target engagement and downstream signaling effects. |
| Metabolomics | LC-MS/GC-MS | Alterations in the levels of small molecule metabolites. | Understand impact on cellular metabolism and energy pathways. |
| Data Integration | Computational Biology/Machine Learning | Integrated view of the compound's biological impact. | Build predictive models of drug response and identify novel targets. nih.gov |
Exploration of New Methodologies for In Vitro Biological Activity Assessment in Drug Discovery Research
Standard in vitro assays, often conducted in 2D cell monolayers, have limitations in predicting in vivo efficacy and toxicity. mdpi.com To improve the clinical translation success of indoline-benzoyl analogs, it is imperative to adopt more physiologically relevant in vitro testing methodologies. nih.gov
High-content screening (HCS) offers a significant advantage over traditional high-throughput screening (HTS) by providing multiparametric readouts at the single-cell level, including morphological changes, protein localization, and cell-cycle status. mdpi.com The use of 3D culture models, such as spheroids or organoids, better mimics the complex microenvironment of native tissues, providing more accurate data on compound penetration, efficacy, and toxicity. Furthermore, emerging techniques like biological activity-based modeling (BABM) can accelerate drug discovery by assessing a compound based on its activity profile across many assays, rather than solely its chemical structure. news-medical.netdrugtargetreview.com This approach can identify novel compounds with desired biological activities even if they are structurally distinct from known active molecules, expanding the potential for discovering first-in-class therapeutics from an indoline-benzoyl library. news-medical.net
Comparison of Traditional vs. Advanced In Vitro Assessment Methods
| Methodology | Traditional Approach | Advanced Approach | Advantage of Advanced Approach | Reference |
|---|---|---|---|---|
| Cell Culture | 2D Monolayer Culture | 3D Spheroids/Organoids | More accurately reflects in vivo tissue architecture and cell-cell interactions. | mdpi.com |
| Screening | High-Throughput Screening (HTS) with single endpoint (e.g., viability) | High-Content Screening (HCS) with multiparametric imaging | Provides deeper mechanistic insight from a single experiment. | mdpi.com |
| Data Analysis | Structure-Activity Relationship (SAR) | Biological Activity-Based Modeling (BABM) | Identifies novel chemotypes based on desired biological function. | news-medical.netdrugtargetreview.com |
| Kinetic Measurement | Endpoint Assays | Real-time, label-free cell analysis (e.g., impedance) | Captures the dynamics of cellular response over time. | nih.gov |
Q & A
Basic: What synthetic methodologies are commonly employed for 1-(3-Bromo-4-tert-butylbenzoyl)indoline, and what parameters critically influence reaction yields?
Answer:
The synthesis typically involves multi-step routes, including halogenation (e.g., bromination) and coupling reactions. Key steps may include:
- Photochemical [3 + 2] cyclization : Light-induced reactions, as demonstrated in indoline derivatives, can form the bicyclic indoline core. Parameters such as UV wavelength, solvent polarity, and reaction time significantly impact yields .
- Bromination : Introducing the bromo-substituent requires careful control of stoichiometry (e.g., ) and temperature to avoid over-halogenation .
- Purification : Column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) is critical due to the compound’s potential side products .
Advanced: How can computational chemistry guide the design of novel reactions involving this compound?
Answer:
Quantum chemical methods (e.g., DFT calculations) can:
- Predict regioselectivity in electrophilic substitution reactions by analyzing electron density maps of the aromatic ring .
- Simulate transition states to identify optimal catalysts for coupling reactions (e.g., Suzuki-Miyaura cross-coupling using boronate intermediates) .
- Model steric effects of the tert-butyl group to assess steric hindrance in nucleophilic attacks .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- -NMR and -NMR : Assign peaks for aromatic protons (6.5–8.0 ppm) and the tert-butyl group (1.3–1.5 ppm). Compare with authentic spectra to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (; exact mass 357.07 g/mol) .
- FTIR : Identify carbonyl stretches (~1680 cm) and C-Br vibrations (~600 cm) .
Advanced: How can contradictory biological activity data for indoline derivatives be resolved across studies?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK-293 vs. HeLa) and incubation times in enzyme inhibition assays .
- Structural Analogues : Compare substituent effects (e.g., bromine vs. chlorine) on 5α-reductase inhibition using IC dose-response curves .
- Solubility Factors : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability in antimicrobial tests .
Basic: What are the potential pharmacological applications of this compound?
Answer:
- Enzyme Inhibition : Demonstrated activity against 5α-reductase (prostate disorders) and histone deacetylase (cancer) via structural mimicry of steroidal substrates .
- Anti-Inflammatory Agents : The indoline scaffold modulates COX-2 pathways, as seen in related derivatives .
- Antimicrobials : Bromine enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Derivatization : Synthesize analogues with varying substituents (e.g., replacing tert-butyl with cyclopropyl) to assess steric/electronic effects .
- Biological Screening : Use high-throughput assays (e.g., MIC for antimicrobial activity; IC for enzyme inhibition) .
- Data Analysis : Apply multivariate regression to correlate log, polar surface area, and bioactivity .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal in halogenated waste containers .
- Acute Toxicity : Follow LD guidelines (e.g., 350 mg/kg in rats) for dosing in animal studies .
Advanced: What mechanistic insights can explain side reactions during photochemical synthesis?
Answer:
- Radical Intermediates : Use radical traps (e.g., TEMPO) to identify undesired pathways in [3 + 2] cyclization .
- Wavelength Optimization : Narrow-band UV filters (e.g., 365 nm) minimize competing photodegradation .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize charge-transfer intermediates, reducing dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
